molecular formula C13H14N2O2 B5634781 4-[(2E)-3-phenylprop-2-enoyl]piperazin-2-one

4-[(2E)-3-phenylprop-2-enoyl]piperazin-2-one

Cat. No.: B5634781
M. Wt: 230.26 g/mol
InChI Key: ARMFLVOHDHRKMX-VOTSOKGWSA-N
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Description

4-[(2E)-3-phenylprop-2-enoyl]piperazin-2-one is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are commonly used in pharmaceuticals. This compound, in particular, has a unique structure that includes a piperazin-2-one ring substituted with a phenylprop-2-enoyl group, making it an interesting subject for various scientific studies.

Future Directions

Research into cinnamoyl-substituted compounds, including “4-cinnamoyl-2-piperazinone”, is ongoing, with a focus on their potential antimicrobial and antiviral properties . Future research may also explore the synthesis of new derivatives and their potential applications in various fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2E)-3-phenylprop-2-enoyl]piperazin-2-one can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines, which can then be deprotected to yield the desired compound .

Another method involves the one-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization (DROC) from commercial aldehydes, (phenylsulfonyl)-acetonitrile, cumyl hydroperoxide, 1,2-ethylendiamines, and 1,2-ethanol amines. This method provides 3-aryl/alkyl piperazin-2-ones in yields of 38 to 90% and up to 99% ee .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

4-[(2E)-3-phenylprop-2-enoyl]piperazin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylprop-2-enoyl group can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazin-2-one derivatives.

Scientific Research Applications

4-[(2E)-3-phenylprop-2-enoyl]piperazin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(2E)-3-phenylprop-2-enoyl]piperazin-2-one involves its interaction with specific molecular targets and pathways. The compound is known to interact with GABA receptors, leading to the modulation of neurotransmitter activity. This interaction can result in various pharmacological effects, including sedation and anticonvulsant activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-ethyl-4-[(2E)-3-phenylprop-2-enoyl]piperazin-2-one
  • 1-(2-Phenylethyl)piperazin-2-one hydrochloride
  • 1-(3,5-Dimethylbenzyl)piperazin-2-one hydrochloride

Uniqueness

4-[(2E)-3-phenylprop-2-enoyl]piperazin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and pharmacological profiles, making it a valuable compound for further research and development .

Properties

IUPAC Name

4-[(E)-3-phenylprop-2-enoyl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c16-12-10-15(9-8-14-12)13(17)7-6-11-4-2-1-3-5-11/h1-7H,8-10H2,(H,14,16)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARMFLVOHDHRKMX-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)C(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC(=O)N1)C(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>34.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49649307
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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